4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H27BrN2O6 and a molecular weight of 555.43 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by the presence of multiple functional groups, including bromine, butoxy, phenoxy, acetyl, carbohydrazonoyl, and methoxybenzoate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the butoxyphenoxy intermediate: This step involves the reaction of 4-butoxyphenol with an appropriate acylating agent to form the butoxyphenoxyacetyl derivative.
Introduction of the carbohydrazonoyl group: The butoxyphenoxyacetyl derivative is then reacted with hydrazine to introduce the carbohydrazonoyl group.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Esterification: The final step involves the esterification of the brominated intermediate with 4-methoxybenzoic acid to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors, controlled reaction conditions, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester and hydrazone groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and carbohydrazonoyl groups.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: Acid chlorides or anhydrides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acids and hydrazides.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the phenoxy and carbohydrazonoyl groups.
Scientific Research Applications
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Limited industrial applications due to its specialized nature, but it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of multiple functional groups suggests that it may interact with various biological molecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-((4-propoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-Bromo-2-(2-((4-ethoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-Bromo-2-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to the presence of the butoxy group, which may impart specific physicochemical properties and biological activities
Properties
CAS No. |
765910-84-7 |
---|---|
Molecular Formula |
C27H27BrN2O6 |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-butoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27BrN2O6/c1-3-4-15-34-23-10-12-24(13-11-23)35-18-26(31)30-29-17-20-16-21(28)7-14-25(20)36-27(32)19-5-8-22(33-2)9-6-19/h5-14,16-17H,3-4,15,18H2,1-2H3,(H,30,31)/b29-17+ |
InChI Key |
ZZRFXBJDKONXAH-STBIYBPSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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